Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]-
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Overview
Description
Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]- is an organic compound belonging to the class of retro-dihydrochalcones. These compounds are structurally distinguished by the lack of oxygen functionalities at the C2’- and C6’-positions . The compound has a molecular formula of C22H18BrF2O4P and a molecular weight of 495.25 .
Preparation Methods
The synthesis of Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]- involves several stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions in controlled environments to maintain the purity and yield of the compound .
Chemical Reactions Analysis
Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or hydrides.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]- involves its interaction with specific molecular targets. One known target is the tyrosine-protein phosphatase non-receptor type 1, which plays a role in various cellular processes. The compound exerts its effects by inhibiting this enzyme, leading to alterations in cellular signaling pathways .
Comparison with Similar Compounds
Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]- can be compared with other retro-dihydrochalcones and related compounds. Similar compounds include:
Stilbenes: These compounds share a similar phenylpropanoid structure but differ in their functional groups.
Alkyl-phenylketones: These compounds have a similar ketone functionality but lack the phosphonic acid moiety.
Benzoyl derivatives: These compounds have a benzoyl group but differ in their overall structure and reactivity.
The uniqueness of Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H18BrF2O4P |
---|---|
Molecular Weight |
495.2 g/mol |
IUPAC Name |
[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C22H18BrF2O4P/c23-20-14-15(11-12-19(20)22(24,25)30(27,28)29)13-18(16-7-3-1-4-8-16)21(26)17-9-5-2-6-10-17/h1-12,14,18H,13H2,(H2,27,28,29) |
InChI Key |
WDTMVBQZDFMOIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC(=C(C=C2)C(F)(F)P(=O)(O)O)Br)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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